molecular formula C19H20FN5O3 B11514107 7-(4-fluorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-fluorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11514107
M. Wt: 385.4 g/mol
InChI Key: FHBSXKJKLKGQKY-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines fluorophenyl, methoxypropyl, and imidazopurine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazopurine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopurine core.

    Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the imidazopurine core using a suitable fluorinating agent.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the imidazopurine core with a methoxypropyl group, typically using an alkyl halide in the presence of a base.

    Methylation: The final step involves the methylation of the imidazopurine core to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopurine derivatives.

Scientific Research Applications

7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Signaling Pathways: Interacting with signaling molecules and modulating cellular pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The uniqueness of 7-(4-FLUOROPHENYL)-8-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H20FN5O3/c1-22-16-15(17(26)23(2)19(22)27)25-11-14(12-5-7-13(20)8-6-12)24(18(25)21-16)9-4-10-28-3/h5-8,11H,4,9-10H2,1-3H3

InChI Key

FHBSXKJKLKGQKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCOC)C4=CC=C(C=C4)F

Origin of Product

United States

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